4-Ethyloct-1-yne
Overview
Description
4-Ethyloct-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C10H18, and it is commonly used as a building block in chemical synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyloct-1-yne can be synthesized through various methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, in an argon atmosphere, a mixture of bis-triphenylphosphine-palladium(II) chloride and copper(I) iodide in anhydrous tetrahydrofuran and triethylamine is used. The reaction proceeds at room temperature, yielding this compound as a light yellow oil .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research and development settings. It serves as a valuable building block in the synthesis of various complex molecules .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloct-1-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-Ethyloct-1-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyloct-1-yne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets and pathways, leading to the formation of new compounds and materials .
Comparison with Similar Compounds
1-Octyne: Another alkyne with a similar structure but without the ethyl group.
1-Heptyne: A shorter alkyne with one less carbon atom.
Uniqueness: 4-Ethyloct-1-yne is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-ethyloct-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h2,10H,4,6-9H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMICIAPOZYFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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